molecular formula C10H19N3 B13296556 3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine

3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13296556
M. Wt: 181.28 g/mol
InChI Key: KFFOMHJTKZRLIO-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Dimethylbutyl)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.

    1-Methyl-1H-pyrazol-5-amine: Lacks the 3,3-dimethylbutyl group.

    3,3-Dimethylbutylamine: Lacks the pyrazole ring structure.

Uniqueness

3-(3,3-Dimethylbutyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the 3,3-dimethylbutyl group and the methyl group on the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-(3,3-dimethylbutyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-10(2,3)6-5-8-7-9(11)13(4)12-8/h7H,5-6,11H2,1-4H3

InChI Key

KFFOMHJTKZRLIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1=NN(C(=C1)N)C

Origin of Product

United States

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